RGD Trifluoroacetate RGD Trifluoroacetate
Brand Name: Vulcanchem
CAS No.: 120103-89-1; 2378808-45-6
VCID: VC5666251
InChI: InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1
SMILES: C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Molecular Formula: C14H23F3N6O8
Molecular Weight: 460.367

RGD Trifluoroacetate

CAS No.: 120103-89-1; 2378808-45-6

Cat. No.: VC5666251

Molecular Formula: C14H23F3N6O8

Molecular Weight: 460.367

* For research use only. Not for human or veterinary use.

RGD Trifluoroacetate - 120103-89-1; 2378808-45-6

Specification

CAS No. 120103-89-1; 2378808-45-6
Molecular Formula C14H23F3N6O8
Molecular Weight 460.367
IUPAC Name (2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1
Standard InChI Key FBPDETPEHPAQDC-LEUCUCNGSA-N
SMILES C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Introduction

Chemical and Structural Characteristics of RGD Trifluoroacetate

Molecular Composition and Stability

RGD Trifluoroacetate (CAS 2378808-45-6) adopts the canonical SMILES structure Arg-Gly-Asp, with the trifluoroacetate counterion enhancing solubility in polar solvents . Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₄H₂₃F₃N₆O₈
Molecular Weight460.36 g/mol
Aqueous Solubility≥60 mg/mL (130.33 mM) at 25°C
Storage Stability-20°C for ≤1 month; -80°C for ≤6 months

The trifluoroacetate salt form ensures extended shelf-life compared to non-salt analogues, though repeated freeze-thaw cycles degrade peptide integrity . Organic solvent compatibility (e.g., DMSO solubility: 14 mg/mL) facilitates stock solution preparation, but residual solvents >0.1% may artifactually inhibit integrin clustering .

Synthesis and Functionalization Strategies

Industrial synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by trifluoroacetic acid cleavage from resin . Post-synthetic modifications, such as cyclization (e.g., Cyclo(RGDyK) trifluoroacetate), enhance αVβ3 integrin selectivity (IC₅₀: 20 nM) . Maleimide grafting techniques enable covalent attachment to polymers like poly(L-glutamic acid), achieving 10% grafting efficiency in multilayer films for tissue engineering .

Mechanisms of Integrin Binding and Cellular Effects

Integrin Receptor Specificity

The RGD motif binds 24 integrin heterodimers, with affinities varying by receptor conformation:

  • High-Affinity Targets: αVβ3 (Kd ≈ 0.5 nM), α5β1 (Kd ≈ 1.2 nM)

  • Secondary Targets: αIIbβ3 (platelet activation), α8β1 (neurite outgrowth)

Competitive binding assays reveal RGD Trifluoroacetate displaces fibronectin from α5β1 integrins at 50–100 μM, disrupting focal adhesion kinase (FAK) phosphorylation within 15 minutes .

Apoptosis Induction via Non-Adhesive Pathways

Contrary to classical integrin-mediated survival signals, RGD Trifluoroacetate induces caspase-3-dependent apoptosis in suspended cells:

  • Caspase-3 Activation: 200 μM RGD increases pro-caspase-3 autoprocessing by 8-fold within 6 hours .

  • Mitochondrial Pathway: Bcl-2 phosphorylation at Ser70 precedes cytochrome c release, detectable via Western blot at 12 hours .

This integrin-independent effect suggests RGD peptides act as direct death ligands in anoikis-resistant cancers .

Research Applications and Experimental Findings

Tissue Engineering Scaffold Functionalization

Polyelectrolyte multilayer films (PEMFs) incorporating RGD Trifluoroacetate demonstrate stiffness-dependent myogenesis:

Substrate PropertyMyoblast Adhesion (cells/mm²)Myotube Formation (%)
Soft PEMF (0.5 kPa) + RGD320 ± 4578.2 ± 6.1
Stiff PEMF (50 kPa) + RGD510 ± 6012.4 ± 3.8

Soft RGD-functionalized substrates promote myogenin expression (4.8-fold vs. control) by inhibiting ROCK-mediated actomyosin contractility .

Angiogenesis Inhibition in Tumor Models

Cyclo(RGDyK) trifluoroacetate suppresses VEGF-induced endothelial tube formation:

  • IC₅₀: 20 nM for αVβ3 binding (HUVEC proliferation assay)

  • In Vivo Efficacy: 10 mg/kg/day reduces tumor vasculature density by 62% in glioblastoma xenografts

ParameterRecommendation
Stock Concentration10 mM in sterile PBS (pH 7.4)
Working Concentration1–200 μM (cell type-dependent)
Temperature SensitivityDegrades >37°C (t₁/₂: 8 hours)

Avoid vortexing; instead, warm solutions to 37°C with gentle inversion for 10 minutes .

Artifact Mitigation Strategies

  • Serum Protein Interference: Pre-coat plates with 0.1% BSA for 1 hour to block non-specific binding

  • Solvent Carryover: Dialyze organic solvent solutions against HBSS using 3.5 kDa MWCO membranes

Emerging Applications and Future Directions

Photodynamic Therapy Enhancers

Conjugating RGD Trifluoroacetate to chlorin e6 nanoparticles improves glioblastoma targeting:

  • Tumor Accumulation: 9.8% ID/g vs. 2.1% ID/g for non-targeted particles

  • PDT Efficacy: 80% tumor volume reduction at 150 J/cm² 660 nm light

Mechanotransduction Biosensors

RGD-functionalized quartz crystal microbalance (QCM) sensors detect real-time integrin clustering:

Force ApplicationFrequency Shift (Hz)Dissociation Constant (Koff)
50 pN-12.3 ± 1.20.08 s⁻¹
200 pN-28.7 ± 2.10.33 s⁻¹

This platform enables high-throughput screening of synthetic integrin ligands .

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